molecular formula C11H18N2O B14121120 Ethanol, 2-[(4-amino-3-methylphenyl)ethylamino]-

Ethanol, 2-[(4-amino-3-methylphenyl)ethylamino]-

Cat. No.: B14121120
M. Wt: 194.27 g/mol
InChI Key: RHMQDLNVMXZKHS-UHFFFAOYSA-N
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Description

Ethanol, 2-[(4-amino-3-methylphenyl)ethylamino]- is a chemical compound with the molecular formula C11H18N2O. It is known for its applications in various scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanol, 2-[(4-amino-3-methylphenyl)ethylamino]- typically involves the reaction of 4-amino-3-methylphenyl with ethylamine in the presence of ethanol. The reaction is carried out under controlled pH conditions, usually adjusted to around 9.5 using aqueous ammonia. Hydrogen peroxide is often used as an oxidizing agent, and the reaction mixture is stirred for an extended period, typically 24 hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2-[(4-amino-3-methylphenyl)ethylamino]- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using agents like hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields corresponding nitro or hydroxyl derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

Ethanol, 2-[(4-amino-3-methylphenyl)ethylamino]- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of various chemical compounds.

    Biology: Employed in the study of enzyme interactions and as a substrate in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Ethanol, 2-[(4-amino-3-methylphenyl)ethylamino]- involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or activator of certain biochemical pathways, depending on its concentration and the presence of other interacting molecules. The exact pathways and targets vary based on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Ethanol, 2-[2-[(4-amino-3-methylphenyl)ethylamino]ethoxy]-
  • Ethanol, 2-[(4-amino-3-methylphenyl)ethylamino]ethyl sulfate

Uniqueness

Ethanol, 2-[(4-amino-3-methylphenyl)ethylamino]- is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in specialized applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C11H18N2O

Molecular Weight

194.27 g/mol

IUPAC Name

2-[2-(4-amino-3-methylphenyl)ethylamino]ethanol

InChI

InChI=1S/C11H18N2O/c1-9-8-10(2-3-11(9)12)4-5-13-6-7-14/h2-3,8,13-14H,4-7,12H2,1H3

InChI Key

RHMQDLNVMXZKHS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CCNCCO)N

Origin of Product

United States

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